molecular formula C18H17IN2O2 B5399313 N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide

N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide

Cat. No. B5399313
M. Wt: 420.2 g/mol
InChI Key: XGIHXAIMIJXJNJ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide (EPVIB) is a chemical compound used in scientific research for its potential applications in the field of cancer treatment. It is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival.

Mechanism of Action

N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide binds to the ATP-binding site of CK2, preventing its activity. CK2 is a serine/threonine protein kinase that phosphorylates various proteins involved in cell growth, proliferation, and survival. Inhibition of CK2 by N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide leads to the disruption of these cellular processes, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide has been shown to be a potent inhibitor of CK2 with an IC50 (half-maximal inhibitory concentration) of 0.5 μM. It has also been found to be selective for CK2, with minimal inhibition of other kinases. In vivo studies have demonstrated that N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide can inhibit tumor growth in a dose-dependent manner, without causing significant toxicity to normal tissues.

Advantages and Limitations for Lab Experiments

N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide is a useful tool for studying the role of CK2 in cancer and other cellular processes. Its selectivity for CK2 and low toxicity make it a valuable compound for in vitro and in vivo studies. However, its limited solubility in aqueous solutions can pose a challenge for some experiments. In addition, the high cost of N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide may limit its widespread use in research.

Future Directions

There are several future directions for the study of N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. Finally, the combination of N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide with other cancer therapies, such as immunotherapy, is an exciting avenue for future research.
In conclusion, N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide is a promising compound for cancer research due to its selective inhibition of CK2 and potential for combination therapy. Further studies on N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide and its derivatives will contribute to our understanding of the role of CK2 in cancer and other diseases, and may lead to the development of new treatments for these conditions.

Synthesis Methods

N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide is synthesized by the reaction of 4-iodobenzamide with ethyl 2-(phenylamino)acetate in the presence of triethylamine and 1,1'-carbonyldiimidazole. The reaction yields N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide as a white solid with a purity of above 95%.

Scientific Research Applications

N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide has been extensively studied for its potential applications in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition by N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O2/c1-2-20-18(23)16(12-13-6-4-3-5-7-13)21-17(22)14-8-10-15(19)11-9-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIHXAIMIJXJNJ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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